molecular formula C9H18O3 B14241260 (2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol CAS No. 501015-46-9

(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol

Cat. No.: B14241260
CAS No.: 501015-46-9
M. Wt: 174.24 g/mol
InChI Key: GELFQNNMXZPXBK-RKDXNWHRSA-N
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Description

(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol is an organic compound with a specific stereochemistry This compound features a methoxymethoxy group, two methyl groups, and a pent-4-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylpent-4-en-1-ol.

    Protection of Hydroxyl Group: The hydroxyl group is protected using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.

    Stereoselective Reactions: The stereochemistry is introduced through stereoselective reactions, often using chiral catalysts or reagents.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for large batches.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve efficiency and yield.

    Automation: Employing automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using reagents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride), and Hydrogen gas with a palladium catalyst.

    Substitution: NaH, Alkyl halides, and Solvents like THF (Tetrahydrofuran).

Major Products

    Oxidation: Aldehydes, Ketones.

    Reduction: Alcohols, Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Stereochemistry: Investigated for its stereochemical properties and reactions.

Biology

    Biochemical Studies: Used in studies to understand biochemical pathways and enzyme interactions.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxymethoxy group can participate in hydrogen bonding, while the double bond and methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol: Unique due to its specific stereochemistry and functional groups.

    (2R,3S)-3-(methoxymethoxy)-2,4-dimethylpentane: Lacks the double bond, leading to different reactivity.

    (2R,3S)-3-(hydroxymethoxy)-2,4-dimethylpent-4-en-1-ol: Hydroxyl group instead of methoxymethoxy, affecting its chemical properties.

Properties

CAS No.

501015-46-9

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(2R,3S)-3-(methoxymethoxy)-2,4-dimethylpent-4-en-1-ol

InChI

InChI=1S/C9H18O3/c1-7(2)9(8(3)5-10)12-6-11-4/h8-10H,1,5-6H2,2-4H3/t8-,9-/m1/s1

InChI Key

GELFQNNMXZPXBK-RKDXNWHRSA-N

Isomeric SMILES

C[C@H](CO)[C@@H](C(=C)C)OCOC

Canonical SMILES

CC(CO)C(C(=C)C)OCOC

Origin of Product

United States

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